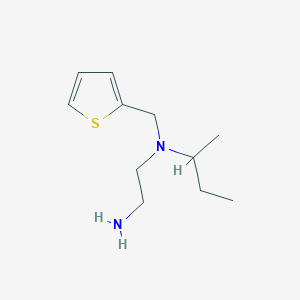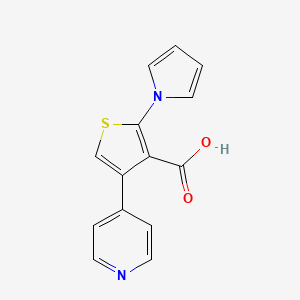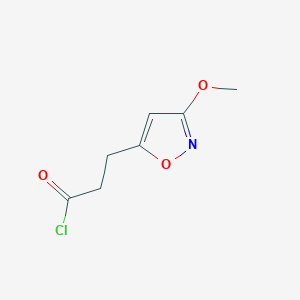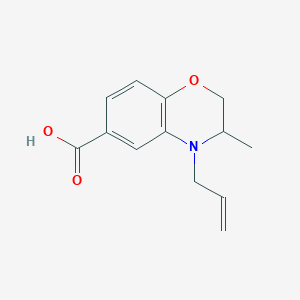
N-(sec-Butyl)-N-(2-thienylmethyl)ethane-1,2-diamine
Vue d'ensemble
Description
N-(sec-Butyl)-N-(2-thienylmethyl)ethane-1,2-diamine, abbreviated as SBTD, is a chemical compound belonging to the diamine family. It is a colorless liquid with a pungent odor and a boiling point of 177°C. SBTD has a wide range of applications in various fields, such as organic synthesis, medicinal chemistry, and material science. It is also used as a reagent in chemical reactions and as a catalyst in the production of polymers.
Mécanisme D'action
SBTD is known to act as a proton donor in certain chemical reactions. It can donate a proton to an acceptor molecule, resulting in a change in the molecule’s structure. This can then lead to the formation of a new product. In addition, SBTD is known to act as a Lewis acid, meaning it can accept electrons from other molecules.
Effets Biochimiques Et Physiologiques
SBTD has been studied for its potential effects on biochemical and physiological processes. Studies have found that SBTD can act as a proton donor in certain biochemical reactions, resulting in changes in the structure and activity of the molecules involved. In addition, it has been found to interact with certain proteins, resulting in changes in their structure and activity.
Avantages Et Limitations Des Expériences En Laboratoire
The use of SBTD in laboratory experiments has several advantages. It is relatively inexpensive and can be easily synthesized from commonly available chemicals. Furthermore, it is a colorless liquid, making it easy to handle and measure. However, there are also some limitations to its use. It has a pungent odor and can be toxic if not handled properly. In addition, it can be difficult to separate from other compounds in a reaction.
Orientations Futures
There are several potential future directions for research involving SBTD. One potential area of research is the development of new methods for synthesizing SBTD. Another potential area of research is the exploration of its potential applications in medicinal chemistry and material science. Additionally, further research could be conducted on its potential effects on biochemical and physiological processes. Finally, further research could be conducted on its potential toxicity and how to minimize it.
Applications De Recherche Scientifique
SBTD has been widely studied in various scientific fields. In organic chemistry, it has been used as a reagent in the synthesis of a variety of compounds. In medicinal chemistry, it has been used as a starting material for the synthesis of various drugs. In material science, it has been used as a catalyst in the production of polymers. In addition, it has been studied for its potential applications in biochemistry and physiology.
Propriétés
IUPAC Name |
N'-butan-2-yl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2S/c1-3-10(2)13(7-6-12)9-11-5-4-8-14-11/h4-5,8,10H,3,6-7,9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHRJYAVEIGZKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(CCN)CC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(sec-Butyl)-N-(2-thienylmethyl)ethane-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3,5-Difluorophenyl){[4-(morpholin-4-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392633.png)
![3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1392634.png)
![3-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-methoxybenzaldehyde](/img/structure/B1392635.png)



![8-Chloroimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1392644.png)
![N-[4-(Heptyloxy)benzoyl]glycine](/img/structure/B1392645.png)
![Ethyl [4-chloro-2-(3-chlorophenyl)-6-methylpyrimidin-5-yl]acetate](/img/structure/B1392646.png)
![{3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B1392649.png)
![{3-[2-Methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B1392650.png)

![(4-Chlorophenyl){[4-(morpholin-4-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392652.png)
